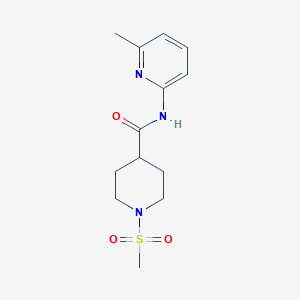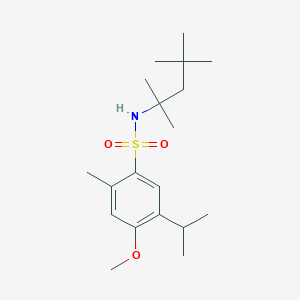
1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide, also known as MS-PP, is an important intermediate in the synthesis of Piperazine derivatives. It is a novel compound with potential pharmacological activities, and has been used in a variety of research applications. MS-PP has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antineoplastic, and anti-inflammatory activities. In addition, it has been used in the synthesis of various drugs and compounds, and has been used in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is not yet fully understood. However, it is thought to interact with certain proteins and enzymes, resulting in the inhibition of certain cellular processes. It is believed to bind to certain receptors, resulting in the inhibition of certain enzymes, such as phosphodiesterases and kinases. In addition, it is believed to interact with certain DNA sequences, resulting in the inhibition of gene expression.
Biochemical and Physiological Effects
1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as phosphodiesterases and kinases. In addition, it has been found to inhibit the expression of certain genes, resulting in the inhibition of cell growth and proliferation. It has also been found to inhibit the activity of certain proteins, resulting in the inhibition of certain cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide has several advantages for use in laboratory experiments. It is relatively low cost, and can be synthesized in large quantities. In addition, it is relatively easy to handle, and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and must be dissolved in organic solvents. In addition, it is not stable in light, and must be stored in dark conditions.
Orientations Futures
There are a number of potential future directions for the use of 1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide. It could be used in the development of new therapeutic agents, as well as in the synthesis of new drugs and compounds. In addition, it could be used in the development of new antifungal, antibacterial, antineoplastic, and anti-inflammatory agents. It could also be used in the treatment of various diseases, including cancer, HIV, and Alzheimer’s disease. Finally, it could be used in the development of new diagnostic tests, as well as in the development of new drug delivery systems.
Méthodes De Synthèse
1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide can be synthesized through a variety of methods, including the use of piperazine derivatives and the use of acid-catalyzed reaction. The most common method of synthesis involves the reaction of piperazine derivatives with an acid catalyst, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. This reaction results in the formation of a piperidine derivative, which is then reacted with an amine, such as 1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide has been extensively studied for its potential pharmacological activities. It has been used in the development of new therapeutic agents, as well as in the synthesis of various drugs and compounds. In addition, it has been used in the development of new antifungal, antibacterial, antineoplastic, and anti-inflammatory agents. It has been used in the treatment of various diseases, including cancer, HIV, and Alzheimer’s disease.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-10-4-3-5-12(14-10)15-13(17)11-6-8-16(9-7-11)20(2,18)19/h3-5,11H,6-9H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJKAEMTDAIHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide](/img/structure/B6417826.png)
![N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6417837.png)
![3-(4-methoxyphenyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}propanamide](/img/structure/B6417845.png)
![N-{4-[(methylcarbamoyl)methyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B6417848.png)
![2-{7-butyl-3,9-dimethyl-6,8-dioxo-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purin-1-yl}acetamide](/img/structure/B6417857.png)
![2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6417858.png)
![2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6417860.png)
![3-chloro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6417864.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417871.png)
![4-{1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide](/img/structure/B6417879.png)
![ethyl 2-{1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate](/img/structure/B6417880.png)
![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417887.png)
![1,6,7-trimethyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6417902.png)
